molecular formula C12H12BrNO2 B1440600 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 304876-31-1

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

Cat. No. B1440600
M. Wt: 282.13 g/mol
InChI Key: GEYZZDOKMLGPLQ-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is a chemical compound with the molecular formula C12H14BrNO. It has a molecular weight of 268.15 .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10 (7-9)12 (8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .


Physical And Chemical Properties Analysis

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated a variety of synthetic routes and reactivities for compounds structurally related to 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one. For instance, studies have shown the recyclization of amino-oxo-indolylpyran derivatives in reactions with nitrogen binucleophiles, leading to functional derivatives of 1,2-dihydrospiro[indole-3,4'-pyran] (A. Andina & A. N. Andin, 2016). Another study explored the reactions of 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitriles with various nucleophiles, highlighting the synthetic flexibility of spirocyclic indole derivatives (Ya. S. Kayukov et al., 2011).

Photochromic Properties

Compounds within this chemical family have been investigated for their photochromic properties. One study synthesized derivatives of 1,3-dihydrospiro[2H-indole-ozazine] and analyzed their photochromic characteristics, presenting potential applications in variable-transmission materials (Pascale Tardieu et al., 1992).

Biological Activity

The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins has been reported, with an emphasis on their biological activity against human tumor cell lines. This underscores the therapeutic potential of brominated indole derivatives (L. Očenášová et al., 2015).

Versatile Synthetic Applications

Versatile synthetic methods for creating spiro[indole-pyrans] highlight the chemical's applicability in generating complex molecular architectures. Such methodologies involve three-component reactions, offering a straightforward route to these compounds (V. Y. Mortikov et al., 2008).

Molecular Modulation

Research into [indoline-3,2'-thiazolidine]-based p53 modulators for their antiproliferative activity and p53 modulation suggests the role of spiro compounds in therapeutic applications. The study emphasizes the structural requirements for biological activity, presenting a basis for developing novel cancer therapies (A. Bertamino et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact. If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

5-bromospiro[1H-indole-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYZZDOKMLGPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681020
Record name 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

CAS RN

304876-31-1
Record name 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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